Fonsecin B
Fonsecin B
Fonsecin B is a naphtho-gamma-pyrone that is fonsecin in which the hydroxy group at position 8 (meta to the methoxy group) has been converted to the corresponding methyl ether. Found in Aspergillus fonsecaeus. It has a role as an Aspergillus metabolite. It is a naphtho-gamma-pyrone, an aromatic ether, a member of phenols and a cyclic hemiketal. It derives from a fonsecin.
Fonsecin b, also known as TMC 256 B2, belongs to the class of organic compounds known as naphthopyranones. Naphthopyranones are compounds containing a naphthopyran skeleton where a ring carbon bears a carboxylic acid group. Naphthtopyran is made up of the pyran ring fused to a naphthalene ring system. Fonsecin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, fonsecin b is primarily located in the cytoplasm. Fonsecin b can be converted into fonsecin.
Fonsecin b, also known as TMC 256 B2, belongs to the class of organic compounds known as naphthopyranones. Naphthopyranones are compounds containing a naphthopyran skeleton where a ring carbon bears a carboxylic acid group. Naphthtopyran is made up of the pyran ring fused to a naphthalene ring system. Fonsecin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, fonsecin b is primarily located in the cytoplasm. Fonsecin b can be converted into fonsecin.
Brand Name:
Vulcanchem
CAS No.:
1856-95-7
VCID:
VC21187498
InChI:
InChI=1S/C16H16O6/c1-16(19)7-10(17)14-12(22-16)5-8-4-9(20-2)6-11(21-3)13(8)15(14)18/h4-6,18-19H,7H2,1-3H3
SMILES:
CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O)O
Molecular Formula:
C16H16O6
Molecular Weight:
304.29 g/mol
Fonsecin B
CAS No.: 1856-95-7
Cat. No.: VC21187498
Molecular Formula: C16H16O6
Molecular Weight: 304.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fonsecin B is a naphtho-gamma-pyrone that is fonsecin in which the hydroxy group at position 8 (meta to the methoxy group) has been converted to the corresponding methyl ether. Found in Aspergillus fonsecaeus. It has a role as an Aspergillus metabolite. It is a naphtho-gamma-pyrone, an aromatic ether, a member of phenols and a cyclic hemiketal. It derives from a fonsecin. Fonsecin b, also known as TMC 256 B2, belongs to the class of organic compounds known as naphthopyranones. Naphthopyranones are compounds containing a naphthopyran skeleton where a ring carbon bears a carboxylic acid group. Naphthtopyran is made up of the pyran ring fused to a naphthalene ring system. Fonsecin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, fonsecin b is primarily located in the cytoplasm. Fonsecin b can be converted into fonsecin. |
|---|---|
| CAS No. | 1856-95-7 |
| Molecular Formula | C16H16O6 |
| Molecular Weight | 304.29 g/mol |
| IUPAC Name | 2,5-dihydroxy-6,8-dimethoxy-2-methyl-3H-benzo[g]chromen-4-one |
| Standard InChI | InChI=1S/C16H16O6/c1-16(19)7-10(17)14-12(22-16)5-8-4-9(20-2)6-11(21-3)13(8)15(14)18/h4-6,18-19H,7H2,1-3H3 |
| Standard InChI Key | ZYTKFYQKQVYVMW-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O)O |
| Canonical SMILES | CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O)O |
| Melting Point | 176°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator